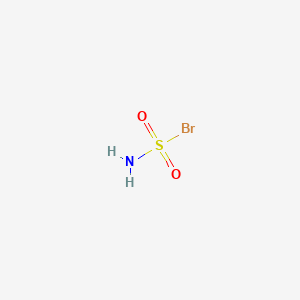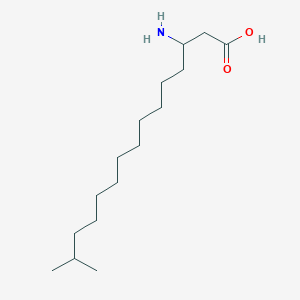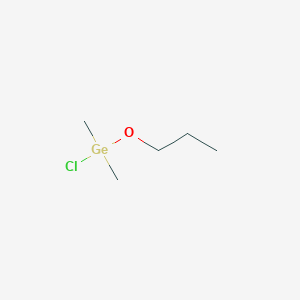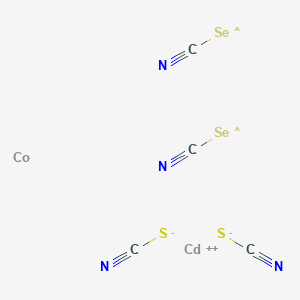![molecular formula C7H10N4O2S B14497576 N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide CAS No. 63788-64-7](/img/structure/B14497576.png)
N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride, followed by reaction with hydrazine hydrate . The detailed steps are as follows:
Step 1: Ethyl 2-amino-4-methylthiazole-5-carboxylate is reacted with acetic anhydride to yield ethyl 2-acetamido-4-methylthiazole-5-carboxylate.
Step 2: The resulting compound is then reacted with hydrazine hydrate to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes, thereby disrupting key biochemical pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
N-[5-(Hydrazinecarbonyl)pyridin-3-yl]acetamide: Similar in structure but with a pyridine ring instead of a thiazole ring.
N-[5-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-yl]acetamide: Contains additional functional groups that enhance its biological activity.
Uniqueness
N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
63788-64-7 |
|---|---|
Fórmula molecular |
C7H10N4O2S |
Peso molecular |
214.25 g/mol |
Nombre IUPAC |
N-[5-(hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H10N4O2S/c1-3-5(6(13)11-8)14-7(9-3)10-4(2)12/h8H2,1-2H3,(H,11,13)(H,9,10,12) |
Clave InChI |
DYCWEMVKEJBCFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)












![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
